molecular formula C13H9BrCl2N2O3S B2566804 4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride CAS No. 680617-67-8

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride

Cat. No. B2566804
CAS RN: 680617-67-8
M. Wt: 424.09
InChI Key: IISKNJDELZUIDX-UHFFFAOYSA-N
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Description

4-(3-(4-Bromophenyl)ureido)-2-chlorobenzene-1-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BUCS (Bromophenylureido-chlorobenzenesulfonyl chloride) and is used as a reagent in the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of BUCS is not well understood. However, it is believed that BUCS acts as an electrophilic reagent that can react with various nucleophiles such as amines, thiols, and hydroxyl groups. The reaction results in the formation of covalent bonds between BUCS and the target molecule, leading to the inhibition of its activity.
Biochemical and Physiological Effects
BUCS has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as kinases, proteases, and phosphatases. BUCS has also been shown to induce apoptosis in cancer cells and inhibit the replication of HIV.

Advantages and Limitations for Lab Experiments

BUCS has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and has a high yield. However, BUCS has some limitations. It is a highly reactive reagent that can be difficult to handle. It also requires careful handling due to its potential toxicity.

Future Directions

There are several future directions for the use of BUCS in scientific research. One potential direction is the synthesis of BUCS derivatives that have improved selectivity and potency against specific targets. Another direction is the use of BUCS in the synthesis of molecules that have activity against emerging diseases such as COVID-19. Additionally, BUCS can be used in the development of new diagnostic tools and imaging agents for various diseases.

Synthesis Methods

The synthesis of BUCS involves the reaction of 4-(3-aminophenyl)urea with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of BUCS as a white solid with a yield of approximately 70%.

Scientific Research Applications

BUCS has been extensively used in scientific research for the synthesis of various biologically active molecules. It is a versatile reagent that can be used in the synthesis of compounds such as kinase inhibitors, protease inhibitors, and other bioactive molecules. BUCS has been used in the synthesis of molecules that have shown promising activity against cancer, HIV, and other diseases.

properties

IUPAC Name

4-[(4-bromophenyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2N2O3S/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(11(15)7-10)22(16,20)21/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISKNJDELZUIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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